6-(2-Bromoethyl)quinoxaline

Description

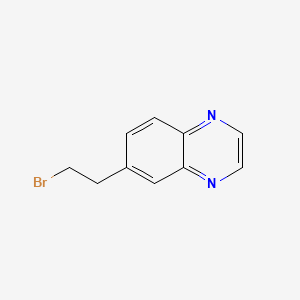

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(2-bromoethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHDLNUDQFRWJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695659 | |

| Record name | 6-(2-Bromoethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-74-7 | |

| Record name | 6-(2-Bromoethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(2-Bromoethyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound 6-(2-Bromoethyl)quinoxaline. This molecule holds potential as a versatile building block in medicinal chemistry and materials science due to the presence of the reactive bromoethyl group on the biologically significant quinoxaline scaffold. This document outlines a plausible and detailed multi-step synthesis, including robust experimental protocols and predicted analytical data to guide researchers in its preparation and identification.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in a three-step sequence starting from the commercially available 4-acetyl-1,2-phenylenediamine. This pathway avoids the potential complications of direct Friedel-Crafts reactions on the quinoxaline ring, which can be deactivated by the nitrogen atoms. The proposed route involves the initial formation of the quinoxaline core, followed by the reduction of the acetyl group to a secondary alcohol, and subsequent conversion to the target bromoethyl derivative.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Acetylquinoxaline

This step involves the condensation of 4-acetyl-1,2-phenylenediamine with glyoxal to form the quinoxaline ring system.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-acetyl-1,2-phenylenediamine (10.0 g, 66.6 mmol) and ethanol (100 mL).

-

Reagent Addition: While stirring, add a 40% aqueous solution of glyoxal (8.5 mL, 73.3 mmol) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in dichloromethane (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 1:4 ethyl acetate/hexanes) to yield 6-acetylquinoxaline as a solid.

Step 2: Synthesis of 6-(1-Hydroxyethyl)quinoxaline

This protocol describes the reduction of the acetyl group of 6-acetylquinoxaline to the corresponding secondary alcohol using sodium borohydride.

-

Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 6-acetylquinoxaline (8.0 g, 46.5 mmol) in methanol (120 mL). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add sodium borohydride (2.1 g, 55.8 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by TLC (eluent: 1:1 ethyl acetate/hexanes).

-

Work-up: Quench the reaction by the slow addition of water (50 mL) at 0°C. Remove the methanol under reduced pressure.

-

Purification: Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude 6-(1-hydroxyethyl)quinoxaline is typically of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from an ethyl acetate/hexanes mixture.

Step 3: Synthesis of this compound

This final step involves the conversion of the secondary alcohol to the target alkyl bromide using phosphorus tribromide. This reaction should be performed in a well-ventilated fume hood due to the corrosive nature of PBr₃.

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 6-(1-hydroxyethyl)quinoxaline (6.0 g, 34.4 mmol) and dry tetrahydrofuran (THF) (100 mL). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add phosphorus tribromide (1.3 mL, 13.8 mmol) dropwise via syringe over 20 minutes. A white precipitate may form during the addition.

-

Reaction: Stir the reaction mixture at 0°C for 2 hours. Allow the reaction to slowly warm to room temperature and stir for an additional hour. Monitor the reaction by TLC (eluent: 1:2 ethyl acetate/hexanes).

-

Work-up: Carefully pour the reaction mixture onto crushed ice (150 g) with stirring. Basify the mixture to a pH of approximately 8 with a saturated aqueous sodium bicarbonate solution.

-

Purification: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic extracts, wash with brine (75 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 1:5 ethyl acetate/hexanes) to afford this compound.

Characterization Data

The following tables summarize the predicted and key characterization data for the synthesized compounds.

Table 1: Physicochemical and Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Mass Spectrum (EI+) m/z |

| 6-Acetylquinoxaline | C₁₀H₈N₂O | 172.18 | 172 (M+), 157 ([M-CH₃]+), 129 ([M-COCH₃]+) |

| 6-(1-Hydroxyethyl)quinoxaline | C₁₀H₁₀N₂O | 174.20 | 174 (M+), 159 ([M-CH₃]+), 130 ([M-C₂H₄O]+) |

| This compound | C₁₀H₉BrN₂ | 237.10 | 238/236 (M+), 157 ([M-Br]+) |

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data

| Compound | Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| 6-Acetylquinoxaline | 8.95 (d, J=1.8 Hz, 1H), 8.89 (d, J=1.8 Hz, 1H), 8.60 (d, J=2.2 Hz, 1H), 8.25 (dd, J=8.8, 2.2 Hz, 1H), 8.15 (d, J=8.8 Hz, 1H), 2.75 (s, 3H) | 197.5 (C=O), 147.8, 145.5, 144.0, 142.5, 138.0, 132.0, 130.5, 128.0, 26.8 (CH₃) |

| 6-(1-Hydroxyethyl)quinoxaline | 8.85 (d, J=1.8 Hz, 1H), 8.80 (d, J=1.8 Hz, 1H), 8.10 (d, J=8.6 Hz, 1H), 7.95 (s, 1H), 7.70 (dd, J=8.6, 2.0 Hz, 1H), 5.10 (q, J=6.5 Hz, 1H), 2.50 (br s, 1H, OH), 1.60 (d, J=6.5 Hz, 3H) | 146.0, 145.0, 143.5, 142.0, 141.0, 130.0, 129.0, 125.0, 70.5 (CH-OH), 25.0 (CH₃) |

| This compound | 8.90 (d, J=1.8 Hz, 1H), 8.85 (d, J=1.8 Hz, 1H), 8.15 (d, J=8.7 Hz, 1H), 8.05 (s, 1H), 7.80 (dd, J=8.7, 2.1 Hz, 1H), 5.30 (q, J=6.8 Hz, 1H), 2.15 (d, J=6.8 Hz, 3H) | 146.5, 145.5, 143.0, 142.5, 139.0, 131.0, 129.5, 127.0, 50.0 (CH-Br), 26.0 (CH₃) |

Disclaimer: The synthetic protocols and characterization data provided in this guide are proposed based on established chemical principles and data for analogous structures. Actual experimental results may vary, and optimization of the described procedures may be necessary. All laboratory work should be conducted with appropriate safety precautions.

An In-depth Technical Guide to 6-(2-Bromoethyl)quinoxaline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 6-(2-Bromoethyl)quinoxaline. Due to the limited availability of experimental data for this specific compound, this guide also includes extrapolated data based on the closely related and well-characterized compound, 6-bromoquinoxaline, to provide a foundational understanding for researchers.

Chemical Structure and Properties

This compound possesses a bicyclic heterocyclic core, consisting of a benzene ring fused to a pyrazine ring, with a 2-bromoethyl substituent at the 6-position. The presence of the quinoxaline core makes it a subject of interest in medicinal chemistry, as quinoxaline derivatives are known to exhibit a wide range of biological activities.

Data Presentation

The following table summarizes the available and extrapolated quantitative data for this compound.

| Property | Value (this compound) | Value (6-Bromoquinoxaline - for reference) |

| CAS Number | 1204298-74-7 | 50998-17-9 |

| Molecular Formula | C₁₀H₉BrN₂ | C₈H₅BrN₂ |

| Molecular Weight | 237.10 g/mol | 209.04 g/mol |

| Melting Point | Data not available | 48-53 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Structure Diagram:

Figure 1: Chemical structure of this compound.

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route to this compound involves a two-step process starting from the commercially available 6-bromoquinoxaline. The first step is a Sonogashira coupling to introduce an ethynyl group, followed by hydrobromination of the alkyne.

Figure 2: Proposed synthetic pathway for this compound.

Step 1: Sonogashira Coupling to form 6-Ethynylquinoxaline

This procedure is based on standard Sonogashira coupling protocols for aryl halides.

-

Materials: 6-Bromoquinoxaline, trimethylsilylacetylene, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], copper(I) iodide (CuI), potassium carbonate (K₂CO₃), methanol (MeOH), and an appropriate solvent such as tetrahydrofuran (THF).

-

Procedure:

-

To a dry, inert-atmosphere flask, add 6-bromoquinoxaline (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Add degassed THF, followed by trimethylsilylacetylene (1.2 eq) and a suitable base like triethylamine (2.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude trimethylsilyl-protected alkyne is then deprotected by dissolving it in methanol and adding potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature until deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure, add water, and extract the product with an organic solvent.

-

Purify the crude 6-ethynylquinoxaline by column chromatography on silica gel.

-

Step 2: Hydrobromination to form this compound

-

Materials: 6-Ethynylquinoxaline, hydrogen bromide (HBr) solution (e.g., 33% in acetic acid or as a gas).

-

Procedure:

-

Dissolve 6-ethynylquinoxaline in a suitable solvent like glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HBr in acetic acid or bubble HBr gas through the solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it into a beaker of ice water.

-

Neutralize the solution with a base such as sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it.

-

Purify the crude this compound by column chromatography.

-

Characterization Protocols

The following are generalized protocols for the analytical characterization of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Procedure: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube. Acquire ¹H and ¹³C NMR spectra

Spectroscopic and Synthetic Profile of 6-(2-Bromoethyl)quinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a generalized synthetic protocol for 6-(2-Bromoethyl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents spectroscopic data for the closely related precursor, 6-Bromoquinoxaline. This information, combined with established synthetic methodologies for quinoxaline derivatives, serves as a valuable resource for the synthesis and characterization of the target compound.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy of Quinoxaline Derivatives

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Although specific shifts for this compound are not documented in the searched literature, typical chemical shifts for the quinoxaline core can be inferred from related structures. For a generic quinoxaline, proton signals for the pyrazine ring typically appear in the downfield region (δ 8.5-9.5 ppm), while the protons on the benzene ring resonate between δ 7.5 and 8.5 ppm. In the ¹³C NMR spectrum, the carbon atoms of the pyrazine ring are generally observed between δ 140 and 155 ppm, and the benzene ring carbons appear in the δ 125-145 ppm range. The introduction of the 2-bromoethyl group at the 6-position would introduce characteristic signals in the aliphatic region of both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups within a molecule. The IR spectrum of 6-Bromoquinoxaline would be dominated by absorptions corresponding to the aromatic C-H and C=C stretching vibrations.

Table 1: Infrared (IR) Spectroscopy Data for 6-Bromoquinoxaline

| Wavenumber (cm⁻¹) | Interpretation |

| ~3050-3150 | Aromatic C-H stretching |

| ~1600-1650 | Aromatic C=C stretching |

| ~1450-1550 | Aromatic C=C stretching |

| ~1000-1200 | C-H in-plane bending |

| ~750-900 | C-H out-of-plane bending |

| ~500-700 | C-Br stretching |

Note: The introduction of the 2-bromoethyl group in this compound would add characteristic C-H stretching and bending vibrations for the ethyl group in the regions of 2850-3000 cm⁻¹ and 1375-1475 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 6-Bromoquinoxaline, the mass spectrum shows characteristic peaks corresponding to the molecular ion.

Table 2: Mass Spectrometry (MS) Data for 6-Bromoquinoxaline [1]

| m/z | Interpretation |

| 208, 210 | Molecular ion peaks ([M]⁺, [M+2]⁺) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) |

| 129 | Loss of Br |

| 102 | Loss of Br and HCN |

| 75 | Further fragmentation |

Note: For this compound, the molecular ion peaks would be expected at m/z 236 and 238, reflecting the addition of the C₂H₄Br group. The fragmentation pattern would likely involve the loss of the bromoethyl side chain.

Experimental Protocols

The synthesis of this compound can be approached through established methods for the preparation of quinoxaline derivatives. A common and effective strategy involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound or an α-haloketone.

General Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 4-bromo-5-(2-bromoethyl)-1,2-phenylenediamine with glyoxal. The starting diamine can be prepared from a suitable commercially available precursor through standard aromatic substitution and reduction reactions.

Reaction Scheme:

Caption: Synthetic pathway to this compound.

General Procedure for Spectroscopic Data Acquisition

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (NaCl or KBr).

Mass Spectrometry: The mass spectrum would be recorded on a mass spectrometer, typically using electron ionization (EI) at 70 eV. The sample can be introduced directly or via a gas chromatograph (GC-MS).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for synthesis and characterization.

References

Solubility and Stability of 6-(2-Bromoethyl)quinoxaline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-Bromoethyl)quinoxaline is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility and stability in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed experimental protocols for determining these crucial parameters, alongside a logical workflow for a systematic assessment. This guide is intended to empower researchers and drug development professionals to generate reliable and reproducible data for their specific applications.

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities and are utilized as building blocks in the synthesis of various functional molecules.[1][2] The substituent at the 6-position, a 2-bromoethyl group, introduces a reactive site that can be further functionalized, making this compound a valuable intermediate. The successful handling and application of this compound are critically dependent on its solubility and stability profiles in relevant organic solvents.

This guide outlines the predicted solubility of this compound based on its structural features and the general properties of related compounds. More importantly, it provides standardized methodologies for the experimental determination of both solubility and stability, ensuring that researchers can obtain high-quality data tailored to their specific needs.

Physicochemical Properties of this compound

A summary of the key physicochemical properties for this compound is presented below. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| CAS Number | 1204298-74-7 | [3] |

| Molecular Formula | C₁₀H₉BrN₂ | ChemScene |

| Molecular Weight | 237.10 g/mol | ChemScene |

| Appearance | Solid (predicted) | - |

| Melting Point | Not reported | - |

Solubility Profile

Predicted Qualitative Solubility

The expected solubility in common organic solvents is summarized in the table below. It is crucial to note that these are predictions and must be confirmed by experimental determination.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | Soluble to Highly Soluble | The polar nature of these solvents can interact with the nitrogen atoms in the quinoxaline ring. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | The overall nonpolar character of the molecule should allow for good solubility. |

| Alcohols | Methanol, Ethanol | Moderately Soluble | The potential for hydrogen bonding with the quinoxaline nitrogens may be sterically hindered. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Sparingly Soluble to Soluble | Moderate polarity of these solvents may lead to reasonable solubility. |

| Aromatic | Toluene, Benzene | Sparingly Soluble | The aromatic nature of the solvent can interact with the quinoxaline ring system. |

| Nonpolar | Hexane, Heptane | Insoluble to Sparingly Soluble | The polarity of the quinoxaline moiety is likely too high for significant solubility in nonpolar solvents. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

20 mL screw-cap glass vials

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid. For solvents where sedimentation is slow, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Stability Profile

The stability of this compound in organic solvents is crucial for its storage and use in reactions. The primary concern for this molecule is the potential for nucleophilic substitution at the bromoethyl group or degradation of the quinoxaline ring.

Potential Degradation Pathways

-

Nucleophilic Substitution: Solvents with nucleophilic character (e.g., alcohols, water) could potentially displace the bromide.

-

Hydrolysis: Trace amounts of water in solvents can lead to the hydrolysis of the bromoethyl group.

-

Oxidation: The quinoxaline ring may be susceptible to oxidation, especially in the presence of light or oxidizing agents.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and determine the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Selected organic solvents

-

Stock solution of this compound in a non-reactive solvent (e.g., acetonitrile)

-

Acidic solution (e.g., 0.1 M HCl)

-

Basic solution (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

UV-Vis spectrophotometer or HPLC with a photodiode array (PDA) detector

-

Temperature-controlled chamber

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the selected organic solvents at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic/Basic Conditions: Add a small volume of the acidic or basic solution to the sample solutions.

-

Oxidative Conditions: Add a small volume of the oxidizing agent to the sample solutions.

-

Thermal Stress: Store the sample solutions at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose the sample solutions to controlled light conditions in a photostability chamber.

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

-

Analysis: Analyze the samples using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

-

Data Evaluation:

-

Monitor the decrease in the peak area of the parent compound over time to determine the degradation rate.

-

Identify and quantify any major degradation products.

-

Calculate the half-life (t₁/₂) of the compound under each stress condition.

-

Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of this compound.

Caption: Workflow for determining solubility and stability.

Conclusion

While quantitative data on the solubility and stability of this compound in organic solvents is not extensively documented, this guide provides the necessary framework for researchers to generate this critical information. By following the detailed experimental protocols and the logical workflow presented, scientists and drug development professionals can obtain reliable and reproducible data to support their research and development activities. A systematic approach to understanding these fundamental physicochemical properties will ultimately facilitate the successful application of this compound in its intended fields.

References

A Comprehensive Technical Guide to Quinoxaline Synthesis Methodologies for Researchers and Drug Development Professionals

An In-depth Review of Core Synthetic Strategies, Experimental Protocols, and Mechanistic Insights

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities.[1] Their unique fused benzene and pyrazine ring structure imparts a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects, making them privileged scaffolds in drug discovery. This technical guide provides a comprehensive overview of the core methodologies for synthesizing quinoxalines, complete with detailed experimental protocols, comparative quantitative data, and visualizations of key reaction pathways and their roles in cellular signaling.

Core Synthetic Strategies: A Comparative Overview

The synthesis of quinoxalines can be broadly categorized into three main approaches: classical condensation reactions, modern catalytic methods including microwave-assisted and metal-catalyzed reactions, and the specialized Beirut reaction for the synthesis of quinoxaline-1,4-dioxides.

Classical Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Compounds

The most traditional and widely employed method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3][4] This robust reaction, first reported by Körner and Hinsberg, proceeds via a cyclocondensation mechanism.

General Reaction Scheme:

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

A solution of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) is prepared in a suitable solvent, such as rectified spirit (8 mL) or toluene (8 mL).[4] The mixture is then warmed or stirred at room temperature. For instance, one procedure involves warming the mixture in a water bath for 30 minutes, followed by the addition of water to induce precipitation. The crude product is then filtered and can be recrystallized from aqueous ethanol to yield 2,3-diphenylquinoxaline.

Quantitative Data for Classical Condensation Methods

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| None | Rectified Spirit | Warm | 30 min | - | NA |

| None | Toluene | Room Temp. | 2 h | 0 | [4] |

| AlCuMoVP | Toluene | 25 | 120 min | 92 | [4] |

| Phenol (20 mol%) | Ethanol:Water (7:3) | Room Temp. | - | High | [5] |

| Iodine (5 mol%) | Ethanol/Water (1:1) | 50 (Microwave) | 2-3 min | Excellent | [6] |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields.[7][8] This technique is particularly effective for the synthesis of quinoxalines, reducing reaction times from hours to mere minutes.[7][8]

Experimental Protocol: Microwave-Assisted Synthesis of Quinoxaline Derivatives from 2,3-dichloroquinoxaline

In a microwave tube, 2,3-dichloroquinoxaline (0.2 g, 1 mmol) is combined with a nucleophile (2 mmol) and triethylamine (0.4 mL, 3 mmol). The reaction mixture is then subjected to microwave irradiation for 5 minutes at 160°C.[9] After cooling, the resulting mixture is extracted, dried over sodium sulfate, and concentrated to yield the desired 2,3-disubstituted quinoxaline derivative.[9]

Workflow for Microwave-Assisted Synthesis

Quantitative Data for Microwave-Assisted Quinoxaline Synthesis

| Diamine | Dicarbonyl | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| o-phenylenediamine | Benzil | None | 9:1 MeOH-HOAc | 5 | 99 | |

| 4,5-dimethyl-1,2-phenylenediamine | Benzil | None | 9:1 MeOH-HOAc | 5 | 99 | |

| o-phenylenediamine | Phenylglyoxal monohydrate | Iodine (5 mol%) | EtOH/H₂O (1:1) | 0.5 | 95 | [6] |

| 4-Methyl-o-phenylenediamine | Benzil | Acidic Alumina | Solvent-free | 3 | 86 | [10] |

The Beirut Reaction

The Beirut reaction is a specific and efficient method for the synthesis of quinoxaline-1,4-dioxides, which are of significant interest due to their biological activities.[11] This reaction involves the cycloaddition of a benzofuroxan with an enamine or an enolate.[11]

Experimental Protocol: Synthesis of 2-Amino-3-cyanoquinoxaline-1,4-dioxide

Equimolar amounts of a thiazol-2-ylacetonitrile and benzofuroxan are dissolved in DMF. The solution is then treated with 1.5 equivalents of a base such as KOH or triethylamine. The reaction proceeds to yield the corresponding 2-aminoquinoxaline-1,4-dioxide.

Induction of Apoptosis

Many quinoxaline-based anticancer agents exert their therapeutic effect by inducing apoptosis, or programmed cell death. [12][13]This can occur through various mechanisms, including the inhibition of key survival proteins and the activation of pro-apoptotic factors. For instance, certain quinoxaline derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate pro-apoptotic proteins such as p53, caspase-3, and caspase-8, leading to cell death. [14]Some derivatives also induce apoptosis through the mitochondrial pathway by increasing reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential. [15][16]

Conclusion

The synthesis of quinoxalines is a well-established field with a rich history and a vibrant present. From the classical condensation reactions to modern microwave-assisted and metal-catalyzed methodologies, researchers have a diverse toolbox at their disposal. The continued development of green and efficient synthetic protocols is crucial for the sustainable production of these valuable compounds. Furthermore, the elucidation of their mechanisms of action in key cellular signaling pathways, such as the PI3K/Akt/mTOR and apoptotic pathways, provides a strong foundation for the rational design of novel quinoxaline-based therapeutics. This guide serves as a valuable resource for scientists and drug development professionals, offering both the foundational knowledge and the detailed practical information necessary to advance research in this exciting area.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04453C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

6-(2-Bromoethyl)quinoxaline: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties, have established them as privileged scaffolds in medicinal chemistry. Among the functionalized quinoxalines, 6-(2-Bromoethyl)quinoxaline emerges as a particularly valuable building block. The presence of a reactive bromoethyl group at the 6-position of the stable quinoxaline core provides a versatile handle for a wide array of chemical transformations, enabling the synthesis of complex molecules for drug discovery and materials science. This technical guide details the synthesis, key reactions, and potential applications of this compound, offering experimental protocols and structured data to support its use in organic synthesis.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its identification, purification, and use in subsequent reactions.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| CAS Number | 1204298-74-7 |

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not available in searched literature |

| Boiling Point | Not available in searched literature |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

| ¹H NMR (Predicted) | Peaks corresponding to quinoxaline ring protons and ethyl group protons. |

| ¹³C NMR (Predicted) | Peaks corresponding to quinoxaline ring carbons and ethyl group carbons. |

| Mass Spec (EI) | M⁺ peak at m/z 236/238 (bromine isotope pattern) |

Synthesis of this compound

While direct, detailed experimental procedures for the synthesis of this compound are not extensively reported, several plausible synthetic routes can be proposed based on established quinoxaline chemistry. Two potential pathways are outlined below.

Pathway A: From 6-Acetylquinoxaline

This pathway involves the initial synthesis of 6-acetylquinoxaline, followed by reduction and subsequent bromination.

Caption: Proposed synthesis of this compound starting from quinoxaline via a Friedel-Crafts acylation.

Experimental Protocol (Proposed):

-

Synthesis of 6-Acetylquinoxaline: To a solution of quinoxaline in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) at 0 °C. Acetyl chloride is then added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with ice water and extracted with an organic solvent. The organic layer is dried and concentrated to yield 6-acetylquinoxaline.

-

Reduction to 6-(1-Hydroxyethyl)quinoxaline: 6-Acetylquinoxaline is dissolved in methanol, and sodium borohydride (NaBH₄) is added portion-wise at 0 °C. The reaction is stirred until the starting material is consumed. The solvent is removed under reduced pressure, and the residue is worked up to afford 6-(1-Hydroxyethyl)quinoxaline.

-

Bromination to this compound: 6-(1-Hydroxyethyl)quinoxaline is treated with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in a suitable solvent to yield the final product, this compound.

Pathway B: From 4-Bromo-1,2-phenylenediamine

This approach involves the construction of the quinoxaline ring from a substituted phenylenediamine precursor.

Caption: Alternative synthesis of this compound via condensation of a substituted phenylenediamine.

Experimental Protocol (Proposed):

-

Synthesis of 6-(2-Hydroxyethyl)quinoxaline: 4-(2-Hydroxyethyl)-1,2-phenylenediamine is condensed with glyoxal in a suitable solvent (e.g., ethanol or acetic acid) with heating. The reaction mixture is then cooled, and the product is isolated by filtration or extraction to give 6-(2-Hydroxyethyl)quinoxaline.

-

Bromination to this compound: The alcohol is converted to the bromide using a reagent system like carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) (Appel reaction) in a solvent such as dichloromethane.

Reactivity and Applications in Organic Synthesis

The primary utility of this compound as a building block stems from the reactivity of the bromoethyl side chain, which readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups and the construction of more complex molecular architectures.

Navigating the Safe Handling of 6-(2-Bromoethyl)quinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and recommended safety precautions for handling 6-(2-Bromoethyl)quinoxaline. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from publicly available data for this compound and safety data for structurally related quinoxaline derivatives. It is imperative to handle this compound with the assumption that it may share toxicological properties with similar chemicals.

Hazard Identification and Classification

-

Acute Toxicity (Oral): Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.

-

Respiratory Irritation: May cause respiratory irritation.

GHS Pictograms (Anticipated):

| Pictogram | Hazard Class |

|

| Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Respiratory Irritation |

|

| Serious Eye Damage |

Hazard and Precautionary Statements:

A supplier for this compound provides the following precautionary statement codes: P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P361+P364, P405, P501[1]. The corresponding hazard statements and full precautionary statements for related compounds are detailed in the table below[3][4].

| Code | Statement |

| Hazard Statements | |

| H302 | Harmful if swallowed[4]. |

| H315 | Causes skin irritation[4]. |

| H319 | Causes serious eye irritation[4]. |

| H335 | May cause respiratory irritation[4]. |

| Precautionary Statements | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[3][4]. |

| P264 | Wash hands and other exposed areas thoroughly after handling[3][4]. |

| P270 | Do not eat, drink or smoke when using this product[3][4]. |

| P271 | Use only outdoors or in a well-ventilated area[3][4]. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection[3][4]. |

| P301+P317 | IF SWALLOWED: Get medical help[3]. |

| P302+P352 | IF ON SKIN: Wash with plenty of water[3][4]. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing[3][4]. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5]. |

| P319 | Get medical help if you feel unwell[3]. |

| P330 | Rinse mouth[3][4]. |

| P332+P317 | If skin irritation occurs: Get medical help[3]. |

| P362+P364 | Take off contaminated clothing and wash it before reuse[3][4]. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed[3][4]. |

| P405 | Store locked up[3][4]. |

| P501 | Dispose of contents/container in accordance with local, regional, national, and international regulations[3][4]. |

Toxicological Data (for Related Quinoxaline Derivatives)

No specific toxicity data for this compound was found. The following table summarizes available data for related quinoxaline compounds to provide an indication of potential toxicity.

| Compound | Test | Route | Species | Dose/Concentration | Result | Reference |

| Quinoxaline 1,4-di-oxides (various) | LD50 | Intraperitoneal | Rat | 30-120 mg/kg | - | [6] |

| 2,3-dimethylquinoxaline | Acute Oral Toxicity | Oral | Mouse | >2000 mg/kg | LD50 | [7] |

Experimental Protocols: Safe Handling Procedures

The following protocols are based on standard practices for handling hazardous chemicals and information from SDSs of related quinoxaline compounds.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure[8][9].

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area[9][10].

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[5][8].

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[8][10].

Handling and Storage

-

General Handling:

-

Storage:

Emergency Procedures

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention[5][8].

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[5][8].

-

In Case of Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention[3][5].

-

In Case of Ingestion: Rinse mouth with water. Seek immediate medical attention[3][5].

-

Spills:

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling of this compound.

Caption: General laboratory workflow for handling this compound.

Caption: First aid procedures for exposure to this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel should be thoroughly trained in chemical safety and have access to the most current safety information available from the chemical supplier. Always perform a risk assessment before beginning any new experimental procedure.

References

- 1. chemscene.com [chemscene.com]

- 2. 6-Bromoquinoxaline | C8H5BrN2 | CID 610939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine | PLOS One [journals.plos.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 50998-17-9 Name: 6-Bromoquinoxaline [xixisys.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 6-(2-Bromoethyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The functionalization of the quinoxaline scaffold is a key strategy in the development of novel therapeutic agents.[6] This document provides a detailed protocol for the nucleophilic substitution on 6-(2-Bromoethyl)quinoxaline, a versatile intermediate for the synthesis of a variety of quinoxaline-based compounds. The protocol outlines the general procedure, reagent selection, and reaction conditions, along with a summary of potential products and their significance.

Introduction

The quinoxaline core is a privileged structure in medicinal chemistry.[6] The introduction of various functional groups via nucleophilic substitution allows for the modulation of the physicochemical and biological properties of these molecules. The bromoethyl group at the 6-position of the quinoxaline ring serves as an excellent electrophilic site for the attachment of a wide range of nucleophiles, leading to the creation of diverse chemical libraries for drug discovery and development. Reactions involving nucleophilic attack on halogenated side chains of quinoxaline derivatives are well-established synthetic strategies.[1][7] This protocol provides a generalized yet detailed procedure for such transformations.

Experimental Protocols

General Protocol for Nucleophilic Substitution on this compound

This protocol describes a general method for the reaction of this compound with various nucleophiles. The specific conditions may require optimization based on the reactivity of the chosen nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., primary or secondary amine, thiol, alkoxide, azide, cyanide)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF), Dioxane, Dimethyl sulfoxide (DMSO))

-

Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Sodium hydride (NaH))

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert atmosphere (Nitrogen or Argon)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Reagents for workup (e.g., water, ethyl acetate, brine)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., DMF, ACN, or DMSO). Add a suitable base (1.1 - 2.0 eq), such as K₂CO₃ or Et₃N.

-

Nucleophile Addition: Add the desired nucleophile (1.0 - 1.5 eq) to the reaction mixture. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added dropwise via a syringe. For less reactive nucleophiles, pre-formation of the conjugate base with a stronger base like NaH may be necessary.

-

Reaction: Stir the mixture at room temperature or heat to a specified temperature (e.g., 50-100 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine to remove any residual base and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted quinoxaline derivative.

-

Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Data Presentation

The following table summarizes the expected products from the reaction of this compound with various classes of nucleophiles and highlights the potential applications of the resulting compounds.

| Nucleophile Class | Example Nucleophile | Product Structure (Generic) | Potential Biological/Chemical Significance |

| Amines | Morpholine, Piperidine, Aniline | 6-(2-(Amino)ethyl)quinoxaline | Building blocks for compounds with anticancer, antimicrobial, and anti-inflammatory activities.[2][8] |

| Thiols | Thiophenol, Mercaptoacetic acid | 6-(2-(Thio)ethyl)quinoxaline | Intermediates for antiviral agents and other biologically active molecules.[9][10] |

| Alkoxides | Sodium methoxide, Sodium ethoxide | 6-(2-(Alkoxy)ethyl)quinoxaline | Precursors for compounds with diverse pharmacological properties. |

| Azides | Sodium azide (NaN₃) | 6-(2-Azidoethyl)quinoxaline | Versatile intermediates for the synthesis of triazoles and other nitrogen-containing heterocycles via click chemistry.[1] |

| Cyanides | Potassium cyanide (KCN) | 6-(3-Quinoxalinyl)propanenitrile | Precursors for carboxylic acids, amides, and amines, expanding the chemical diversity for drug discovery.[1] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the nucleophilic substitution on this compound.

General Reaction Scheme

Caption: General scheme for the nucleophilic substitution reaction.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Quinoxaline derivatives as a promising scaffold for breast cancer treatment - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Reaction of Quinoxaline Derivatives with Nucleophilic Reagents. | Faculty of Science [b.aun.edu.eg]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 6-(2-Bromoethyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 6-(2-Bromoethyl)quinoxaline. This versatile building block allows for the introduction of a quinoxaline fluorophore into a variety of molecular structures, enabling the development of novel sensors for ions, pH, and biomolecules. The methodologies described herein are based on established chemical principles and provide a framework for the rational design and synthesis of custom fluorescent probes.

Introduction to Quinoxaline-Based Fluorescent Probes

Quinoxaline and its derivatives are a class of heterocyclic compounds known for their interesting photophysical properties and have been widely utilized as fluorophores in the development of chemical sensors.[1][2] The quinoxaline scaffold can be readily functionalized, allowing for the fine-tuning of its absorption and emission characteristics. The introduction of a 2-bromoethyl group at the 6-position provides a reactive handle for the facile incorporation of the quinoxaline moiety into larger molecular systems through nucleophilic substitution reactions. This approach enables the modular design of fluorescent probes, typically consisting of a fluorophore (the quinoxaline unit), a recognition moiety (receptor), and a linker.

Core Concept: Probe Design and Sensing Mechanism

The general strategy for creating a fluorescent probe from this compound involves its reaction with a molecule that can act as a nucleophile and also as a recognition site for a specific analyte. A common sensing mechanism is Photoinduced Electron Transfer (PET), where the fluorescence of the quinoxaline core is quenched in the "off" state and restored in the "on" state upon binding of the target analyte.

For instance, a tertiary amine can act as a PET quencher. When the lone pair of electrons on the nitrogen atom is available, it can donate an electron to the excited state of the fluorophore, leading to non-radiative decay and fluorescence quenching. Upon binding of an analyte, such as a metal ion or a proton, to the amine, the lone pair becomes engaged, inhibiting the PET process and causing a "turn-on" of fluorescence.

Data Presentation: Photophysical Properties of Quinoxaline-Based Probes

The following table summarizes the typical photophysical properties of fluorescent probes derived from functionalized quinoxalines. The exact values will vary depending on the specific structure of the probe and the solvent used.

| Probe Name | Excitation Wavelength (λ_ex, nm) | Emission Wavelength (λ_em, nm) | Quantum Yield (Φ) | Analyte |

| Q-Probe 1 (Hypothetical) | 350 | 450 (Off) -> 450 (On) | <0.01 (Off) -> >0.2 (On) | Metal Ions (e.g., Zn²⁺) |

| Q-Probe 2 (Hypothetical) | 365 | 480 (Off) -> 480 (On) | <0.05 (Off) -> >0.5 (On) | Protons (pH) |

Experimental Protocols

Protocol 1: Synthesis of a Quinoxaline-Based Fluorescent Probe for Metal Ion Detection (Q-Probe 1)

This protocol describes a representative synthesis of a fluorescent probe for metal ions based on the nucleophilic substitution of this compound with a receptor containing a tertiary amine.

Materials:

-

This compound

-

N,N-Dimethylethanolamine

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (20 mL), add N,N-Dimethylethanolamine (1.2 mmol) and potassium carbonate (2.0 mmol).

-

Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product, Q-Probe 1 .

Protocol 2: Evaluation of Metal Ion Sensing with Q-Probe 1

This protocol outlines the general procedure for testing the fluorescence response of Q-Probe 1 to various metal ions.

Materials:

-

Q-Probe 1 stock solution (e.g., 1 mM in acetonitrile)

-

Stock solutions of various metal perchlorate salts (e.g., Zn(ClO₄)₂, Cu(ClO₄)₂, Ni(ClO₄)₂, etc.) in acetonitrile (e.g., 10 mM)

-

Acetonitrile (spectroscopic grade)

-

Fluorometer

Procedure:

-

Prepare a solution of Q-Probe 1 in acetonitrile at a final concentration of 10 µM.

-

Record the fluorescence emission spectrum of the probe solution (e.g., excitation at 350 nm).

-

Titrate the probe solution with small aliquots of the metal ion stock solutions.

-

After each addition, mix thoroughly and record the fluorescence emission spectrum.

-

Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding affinity and selectivity.

Visualizations

References

Application Notes and Protocols for 6-(2-Bromoethyl)quinoxaline in the Development of Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6-(2-Bromoethyl)quinoxaline as a key building block in the synthesis of novel anticancer agents. While direct studies initiating from this compound are not extensively documented in publicly available literature, its structural features suggest significant potential for derivatization into potent therapeutic candidates. The protocols outlined below are based on established methodologies for the synthesis and evaluation of quinoxaline-based anticancer compounds and the known reactivity of the bromoethyl functional group.

Introduction to this compound in Oncology

Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3] The quinoxaline scaffold is a key component in several molecules that act as kinase inhibitors, DNA intercalators, and inducers of apoptosis.[1][4][5] The presence of a bromoethyl group at the 6-position of the quinoxaline core in this compound offers a reactive handle for a variety of chemical modifications, particularly nucleophilic substitution reactions. This allows for the introduction of diverse pharmacophores, such as piperazine, morpholine, and other nitrogen-containing heterocycles, which are known to be present in many clinically approved anticancer drugs.[4][6] The strategic derivatization of this compound can lead to the generation of novel compounds with enhanced target specificity and improved pharmacological profiles.

Synthetic Pathways and Derivatization

The primary route for derivatizing this compound involves the nucleophilic substitution of the bromide ion by various nucleophiles. This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

A generalized synthetic scheme is presented below:

Caption: General workflow for the synthesis of anticancer agents from this compound.

Protocol 1: General Procedure for the Synthesis of 6-(2-Piperazinoethyl)quinoxaline Derivatives

This protocol describes a general method for the synthesis of 6-(2-piperazinoethyl)quinoxaline derivatives, which are promising candidates for anticancer drug development.

Materials:

-

This compound

-

Substituted or unsubstituted piperazine

-

Potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Stirring hotplate

-

Round-bottom flask

-

Condenser

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile or DMF, add the desired piperazine derivative (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 80 °C for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient) to afford the pure 6-(2-piperazinoethyl)quinoxaline derivative.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Evaluation of Anticancer Activity

The synthesized 6-(2-substituted-ethyl)quinoxaline derivatives should be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast)[1][7]

-

Synthesized 6-(2-substituted-ethyl)quinoxaline derivatives

-

Doxorubicin or Paclitaxel (as a positive control)[6]

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.

-

Treat the cells with different concentrations of the compounds for 48-72 hours. Include a vehicle control (DMSO-treated cells).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation

The in vitro anticancer activity of synthesized 6-(2-substituted-ethyl)quinoxaline derivatives should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical In Vitro Anticancer Activity of 6-(2-Substituted-ethyl)quinoxaline Derivatives

| Compound ID | R-group (Substituent on Ethyl Group) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| QE-1 | Piperazin-1-yl | 15.2 ± 1.8 | 12.5 ± 1.5 | 18.9 ± 2.1 |

| QE-2 | 4-Methylpiperazin-1-yl | 8.7 ± 0.9 | 7.1 ± 0.8 | 10.3 ± 1.2 |

| QE-3 | 4-(2-Fluorophenyl)piperazin-1-yl | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.6 ± 0.5 |

| QE-4 | Morpholin-4-yl | 25.4 ± 2.9 | 22.8 ± 2.5 | 30.1 ± 3.3 |

| Doxorubicin | - | 0.8 ± 0.1 | 0.6 ± 0.08 | 0.9 ± 0.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for derivatives of this compound is not available in the reviewed literature. The IC₅₀ values for various other quinoxaline derivatives often fall within the low micromolar to nanomolar range.[5][6][8]

Postulated Signaling Pathways

Based on the known mechanisms of action of other quinoxaline derivatives, the newly synthesized compounds could potentially exert their anticancer effects through various signaling pathways.

Caption: Postulated signaling pathways for quinoxaline-based anticancer agents.

Further experimental validation is required to elucidate the precise mechanism of action of novel derivatives of this compound. This can be achieved through kinase inhibition assays, DNA binding studies, cell cycle analysis, and western blotting for key apoptotic proteins.

References

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of 6-(2-aminoethyl)quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse library of 6-(2-aminoethyl)quinoxaline derivatives commencing from the readily accessible starting material, 6-(2-Bromoethyl)quinoxaline. The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, and the introduction of an aminoethyl side chain at the 6-position offers a versatile handle for further functionalization and modulation of pharmacological properties.

The synthetic strategy hinges on a classical nucleophilic substitution reaction, where the bromine atom of this compound is displaced by a primary or secondary amine. This straightforward approach allows for the facile introduction of a wide variety of amino functionalities, paving the way for the exploration of structure-activity relationships (SAR) in drug discovery programs.

General Synthetic Scheme

The core reaction involves the N-alkylation of a primary or secondary amine with this compound. The reaction typically proceeds in the presence of a base to neutralize the hydrobromic acid generated during the reaction, and a suitable solvent.

Caption: General reaction scheme for the synthesis of 6-(2-aminoethyl)quinoxaline derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 6-(2-aminoethyl)quinoxaline derivatives using different classes of amines.

Protocol 1: Synthesis using Aliphatic Amines

This protocol describes a general procedure for the reaction of this compound with aliphatic primary and secondary amines.

Materials:

-

This compound (1.0 equiv)

-

Aliphatic amine (e.g., piperidine, morpholine, diethylamine) (2.0-3.0 equiv)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv) and the chosen solvent (DMF or CH₃CN).

-

Add the aliphatic amine (2.0-3.0 equiv) and the base (K₂CO₃ or Et₃N, 2.0 equiv).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate (inorganic salts) is formed, filter the mixture.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).

Protocol 2: Synthesis using Aromatic Amines

This protocol is adapted for less nucleophilic aromatic amines and may require more forcing conditions.

Materials:

-

This compound (1.0 equiv)

-

Aromatic amine (e.g., aniline, p-toluidine) (1.5-2.0 equiv)

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle with an oil bath

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv) in DMF or DMSO.

-

Add the aromatic amine (1.5-2.0 equiv) and the base (Na₂CO₃ or K₂CO₃, 2.0 equiv).

-

Heat the reaction mixture to 100-150 °C.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of various 6-(2-aminoethyl)quinoxaline derivatives based on analogous nucleophilic substitution reactions on halo-quinoxalines.[1]

| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Piperidine | K₂CO₃ | DMF | 80 | 4 | 85-95 |

| 2 | Morpholine | K₂CO₃ | CH₃CN | 60 | 6 | 80-90 |

| 3 | Diethylamine | Et₃N | DMF | 50 | 8 | 75-85 |

| 4 | Aniline | Na₂CO₃ | DMSO | 120 | 12 | 60-70 |

| 5 | Pyrrolidine | K₂CO₃ | DMSO | 200 (MW) | 0.5 | 92[1] |

| 6 | 4-Methylpiperidine | K₂CO₃ | DMSO | 200 (MW) | 0.5 | 88[1] |

Yields are approximate and based on similar reported reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

Mandatory Visualizations

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of 6-(2-aminoethyl)quinoxaline derivatives.

References

Application Notes and Protocols: 6-(2-Bromoethyl)quinoxaline as an Intermediate for Novel Antimicrobial Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-(2-Bromoethyl)quinoxaline as a key intermediate in the development of novel antimicrobial agents. Detailed protocols for the synthesis of derivative compounds and their antimicrobial evaluation are presented, alongside data interpretation and visualization of the underlying scientific principles.

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The strategic introduction of various functional groups onto the quinoxaline core allows for the fine-tuning of these biological activities. This compound is a versatile intermediate, featuring a reactive bromoethyl side chain that is amenable to nucleophilic substitution reactions. This allows for the facile introduction of diverse chemical moieties, making it an excellent starting point for the generation of libraries of novel quinoxaline derivatives for antimicrobial screening.

Synthesis of Antimicrobial Derivatives

The primary route for derivatizing this compound involves the nucleophilic substitution of the bromine atom with various nucleophiles, such as amines, thiols, and heterocyclic compounds. This reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the hydrogen bromide generated.

General Synthetic Scheme

Caption: General synthetic pathway for the derivatization of this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-(2-(Thiazol-2-ylamino)ethyl)quinoxaline (A Hypothetical Example)

This protocol describes a representative synthesis of a potential antimicrobial compound from this compound.

Materials:

-

This compound

-

2-Aminothiazole

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-aminothiazole (1.2 mmol) in anhydrous DMF (10 mL), add potassium carbonate (2.5 mmol).

-

Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-